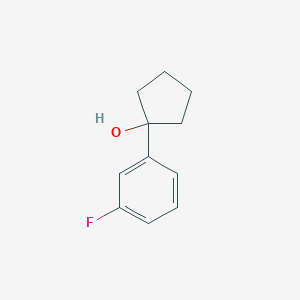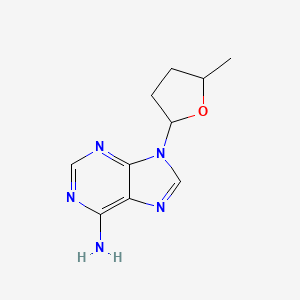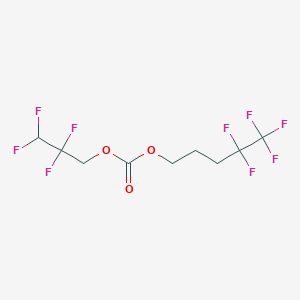
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C8H9Cl2FN·HCl It is a derivative of phenylethylamine, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-3-fluoroacetophenone.
Reduction: The ketone group of 2,6-dichloro-3-fluoroacetophenone is reduced to form 1-(2,6-dichloro-3-fluorophenyl)ethanol. This reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Amination: The hydroxyl group of 1-(2,6-dichloro-3-fluorophenyl)ethanol is then converted to an amine group through a reaction with ammonia or an amine source, resulting in 1-(2,6-dichloro-3-fluorophenyl)ethylamine.
Hydrochloride Formation: Finally, the free base 1-(2,6-dichloro-3-fluorophenyl)ethylamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanone
- 1-(2,6-Dichloro-3-fluorophenyl)ethanamine
Uniqueness
1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.
Eigenschaften
Molekularformel |
C8H9Cl3FN |
|---|---|
Molekulargewicht |
244.5 g/mol |
IUPAC-Name |
1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2FN.ClH/c1-4(12)7-5(9)2-3-6(11)8(7)10;/h2-4H,12H2,1H3;1H |
InChI-Schlüssel |
XWNBPWSCZGITLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)

![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)


![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)

![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)



